N-デソキシシクロピロックス

説明

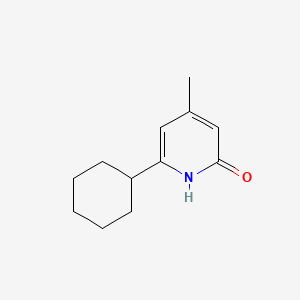

6-Cyclohexyl-4-methyl-2(1H)-pyridone is a compound with the molecular formula C12H17NO . It is related to Ciclopirox, a synthetic antifungal agent .

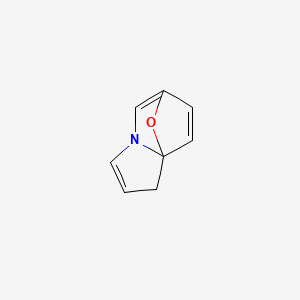

Molecular Structure Analysis

The molecular structure of 6-Cyclohexyl-4-methyl-2(1H)-pyridone consists of 12 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . Unfortunately, the search results do not provide a detailed structural analysis.科学的研究の応用

抗真菌薬

“N-デソキシシクロピロックス”は、局所抗真菌薬です . これはヒドロキシピリドン系の化学物質に属し、アゾール系やその他の抗真菌薬とは関連していません . その抗菌スペクトルには、臨床的に重要なほとんどすべての皮膚糸状菌、酵母、カビが含まれており、他のほとんどの抗真菌薬よりも広範囲にわたっています .

抗がん剤デリバリー

“N-デソキシシクロピロックス”は、薬物送達システムにおける可能性について研究されています . 特に、薬物送達の要因として、カーボンナノチューブ(CNT)に対する吸着効果について調査されています . この研究は、CNTが、生物系における抗がん剤としての“N-デソキシシクロピロックス”の輸送のための薬物送達システムとして考えられることを示唆しています .

抗真菌治療

“N-デソキシシクロピロックス”は、さまざまな真菌感染症の治療に使用されてきました . 真菌、皮膚炎、表在性真菌症、および病原性真菌によって引き起こされるその他の病状の治療における使用について研究されています .

有機合成

“6-シクロヘキシル-4-メチル-2H-ピラン-2-オン”は、有機合成から創薬に至るまで、さまざまな実験で使用されてきました. 化学合成における反応性について研究されています.

電気化学的研究

“6-シクロヘキシル-4-メチル-2H-ピラン-2-オン”は、酸性媒体中の軟鋼に対する防食性能について調査されています. これらの研究は、これらの誘導体が鋼表面の保護に有望な結果を示すことを示唆しています.

電気触媒作用と多成分反応

“6-シクロヘキシル-4-メチル-2H-ピラン-2-オン”は、医薬的に関連するピラノ[4,3-b]ピラン骨格や置換された3-アセトアセチルクマリンの形成につながる電気触媒変換に使用されています. これらのプロセスは、その効率とバイオメディカル分野における可能性で注目されています.

タバコのフレーバー用途

<a data-citationid="631b76d6-7015-6a5b-5762-6b74e0a6b38a-44-group" h="ID=SERP,5015.1" href="https://www.academia.edu/23085309/

作用機序

Target of Action

N-Deshydroxy Ciclopirox, also known as 6-Cyclohexyl-4-methylpyridin-2(1H)-one or 6-Cyclohexyl-4-methyl-2(1H)-pyridone, is a broad-spectrum antifungal agent . Its primary targets are a variety of fungal organisms, including dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . These organisms are responsible for various types of fungal infections, making N-Deshydroxy Ciclopirox a valuable tool in the treatment of these conditions.

Mode of Action

The compound’s mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . Unlike other antifungals, which affect sterol synthesis, N-Deshydroxy Ciclopirox is thought to act through the chelation of polyvalent metal cations, such as Fe 3+ and Al 3+ . This unique mode of action allows it to disrupt the normal functioning of the targeted fungal organisms, leading to their eventual elimination.

Biochemical Pathways

The chelation of polyvalent metal cations by N-Deshydroxy Ciclopirox affects various biochemical pathways within the fungal organisms. This results in the inhibition of the metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . The disruption of these pathways leads to the accumulation of peroxides and other harmful substances within the cell, causing cell damage and death.

Pharmacokinetics

It is known that the compound is used topically, suggesting that its absorption into the systemic circulation is likely minimal

Result of Action

The result of N-Deshydroxy Ciclopirox’s action is the effective elimination of the targeted fungal organisms. By disrupting essential biochemical pathways and causing cell damage, the compound effectively treats various types of fungal infections . Additionally, N-Deshydroxy Ciclopirox also has antibacterial and anti-inflammatory properties, further enhancing its therapeutic effects .

生化学分析

Biochemical Properties

N-Deshydroxy Ciclopirox plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain fungal enzymes, thereby disrupting their metabolic processes . The compound binds to the active sites of these enzymes, preventing them from catalyzing essential biochemical reactions. Additionally, N-Deshydroxy Ciclopirox interacts with proteins involved in cellular signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

N-Deshydroxy Ciclopirox exerts various effects on different types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity and inhibits essential metabolic pathways, leading to cell death . In mammalian cells, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in stress responses and apoptosis, thereby affecting cell survival and function.

Molecular Mechanism

The molecular mechanism of action of N-Deshydroxy Ciclopirox involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the target molecule. Additionally, N-Deshydroxy Ciclopirox can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Deshydroxy Ciclopirox can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-Deshydroxy Ciclopirox remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-Deshydroxy Ciclopirox in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function . At higher doses, it can cause adverse effects, such as cellular damage and toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is important to carefully monitor and adjust the dosage to minimize potential toxic effects.

Metabolic Pathways

N-Deshydroxy Ciclopirox is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . For example, it may inhibit key enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic intermediates. Additionally, N-Deshydroxy Ciclopirox can modulate the activity of enzymes involved in lipid metabolism, impacting cellular lipid homeostasis.

Transport and Distribution

Within cells and tissues, N-Deshydroxy Ciclopirox is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of N-Deshydroxy Ciclopirox can influence its activity and effectiveness in different cellular contexts.

Subcellular Localization

The subcellular localization of N-Deshydroxy Ciclopirox plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting energy production and metabolic processes. Understanding the subcellular localization of N-Deshydroxy Ciclopirox is essential for elucidating its mechanism of action.

特性

IUPAC Name |

6-cyclohexyl-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-7-11(13-12(14)8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGUFDUEIADEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217901 | |

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67587-24-0 | |

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyclohexyl-4-methyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CYCLOHEXYL-4-METHYL-2(1H)-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW34260O5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)